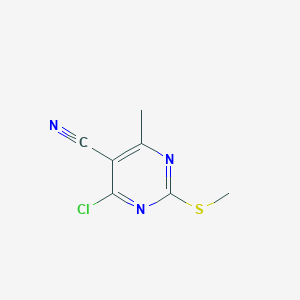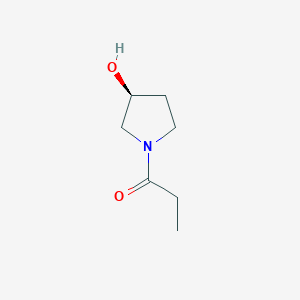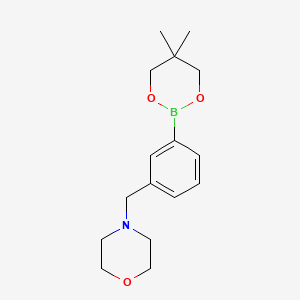
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can be represented by the InChI code:1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 . The compound has a canonical SMILES representation as well: CC1=CC(=NC(=N1)SC)Cl . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile are not available, it’s known that pyrimidine derivatives can undergo various reactions .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile has a molecular weight of 174.65 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
-
Cancer Research
- Summary of Application : This compound has been used in the development of potential anticancer agents . Specifically, it has been used in the synthesis of a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile .
- Methods of Application : The compound was linked to an aromatic moiety via an N-containing bridge and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Results or Outcomes : Seven compounds exhibited the highest activity against both cell lines where compounds 4d and 7f were the most active against K562 cell line .
-
Medicinal Chemistry Synthesis
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine
-
Apoptosis Inducers in Leukaemia K562
- Summary of Application : This compound has been used as a potential anticancer agent, specifically as an apoptosis inducer through PI3K/AKT axis inhibition in leukaemia K562 .
- Methods of Application : The compound was linked to an aromatic moiety via an N-containing bridge and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Results or Outcomes : Compound 7f was found to be more promising than 4d with IC 50 ¼ 6.99±0.36, 4.01±0.55, and 3.36±0.17 uM, respectively . Also, flowcytometric analysis revealed that 7f caused cell cycle arrest at S-phase followed by caspase 3 dependent apoptosis induction .
-
Organic Synthesis and Petrochemical Additive
-
Synthesis of 2,4-Disubstituted Pyrimidines
-
Synthesis of Variolin B1 and 2-Hydroxy-4-Pyrimidinecarboxylic Acid
-
Synthesis of KDR Kinase Inhibitors
-
Intermediate for Pharmaceutical
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMJMNRTRHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)


![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)


![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


